

"Methyl 2-(2-bromophenyl)acetate" chemical properties and structure

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Compound of Interest

Compound Name: **Methyl 2-(2-bromophenyl)acetate**

Cat. No.: **B057229**

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An In-depth Technical Guide to Methyl 2-(2-bromophenyl)acetate

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **Methyl 2-(2-bromophenyl)acetate**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

Methyl 2-(2-bromophenyl)acetate is an ester derivative of 2-bromophenylacetic acid. Its structure consists of a benzene ring substituted with a bromine atom and an adjacent methyl acetate group.

Identifier	Value
IUPAC Name	methyl 2-(2-bromophenyl)acetate [1]
CAS Number	57486-69-8 [1]
Molecular Formula	C ₉ H ₉ BrO ₂ [1] [2]
Canonical SMILES	COC(=O)CC1=CC=CC=C1Br [1]
InChI	InChI=1S/C9H9BrO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 [1] [2]
InChIKey	AMVCFIFDMKEIRE-UHFFFAOYSA-N [1] [2]

Physicochemical Properties

The compound is typically a colorless to pale yellow clear liquid at room temperature.[\[2\]](#)[\[3\]](#) Key quantitative properties are summarized below.

Property	Value
Molecular Weight	229.07 g/mol [1] [2]
Physical Form	Liquid [2]
Boiling Point	264.073 °C at 760 mmHg [4]
	123 °C at 0.1 mmHg [3]
Density	1.445 g/cm ³ [4]
Flash Point	113.508 °C (114 °C) [2] [4]
Refractive Index	1.543 [4]
Vapor Pressure	0.01 mmHg at 25°C [4]
XLogP3	2.4 [4]
Hydrogen Bond Donor Count	0 [4]
Hydrogen Bond Acceptor Count	2 [4]
Storage Temperature	Room Temperature, recommended <15°C in a dark place [3]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of **Methyl 2-(2-bromophenyl)acetate**. While detailed peak lists are often found in specific experimental reports, the availability of standard spectra is well-documented.

Data Type	Availability / Notes
Nuclear Magnetic Resonance (NMR)	Purity analysis by suppliers confirms the structure conforms to NMR data. [3]
Mass Spectrometry (MS)	GC-MS data is available through spectral databases like PubChem. [1]
Infrared Spectroscopy (IR)	Vapor phase IR spectra are available in spectral databases. [1]

Experimental Protocols

Synthesis via Fischer Esterification

Methyl 2-(2-bromophenyl)acetate can be synthesized in high yield by the Fischer esterification of 2-bromophenylacetic acid with methanol, using a strong acid catalyst.[2][5]

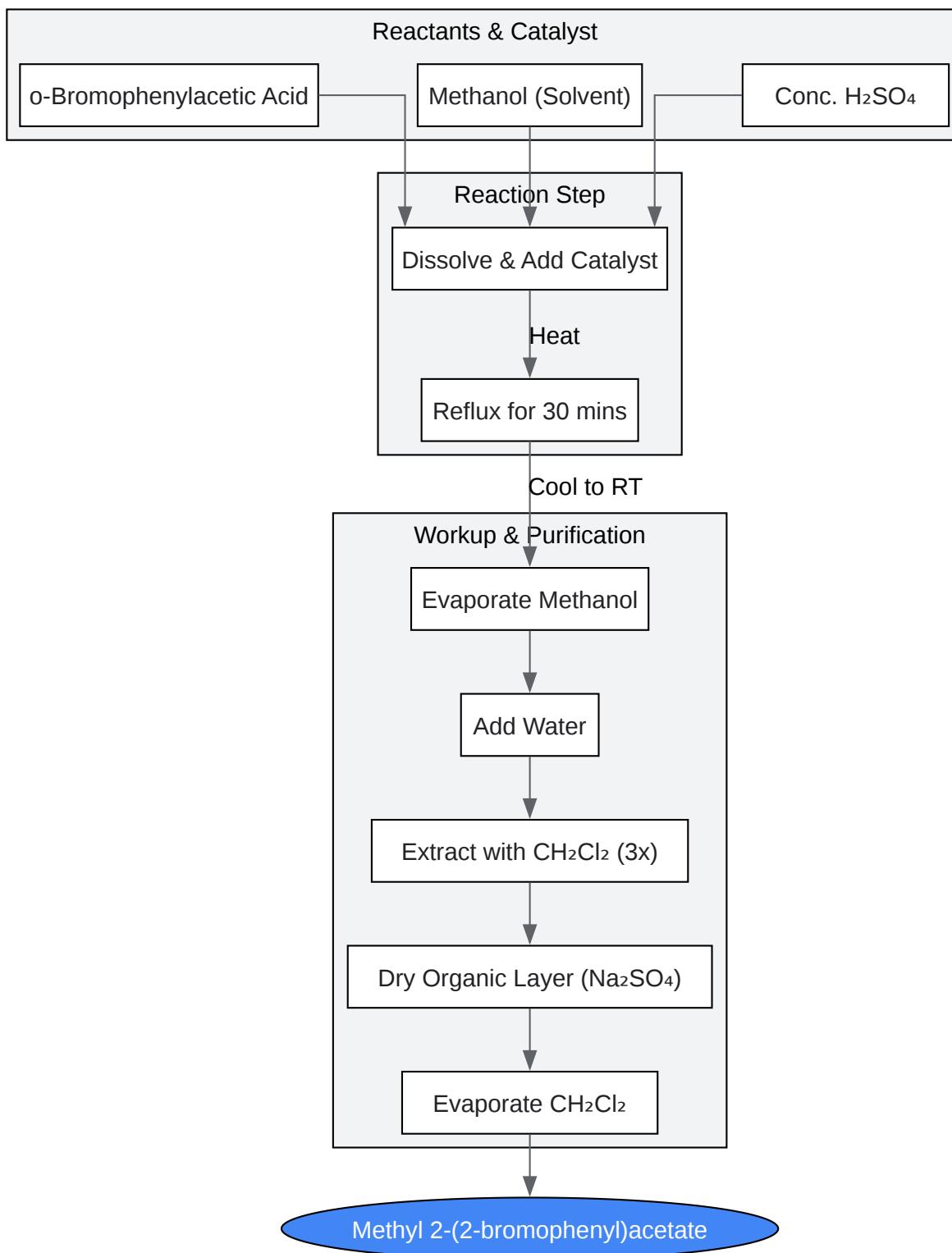
Materials:

- o-Bromophenylacetic acid (5.0 g, 18.18 mmol)
- Methanol (50 mL)
- Concentrated Sulfuric Acid (catalytic amount)
- Dichloromethane
- Water
- Anhydrous Sodium Sulfate

Procedure:

- Dissolve o-bromophenylacetic acid (5.0 g, 18.18 mmol) in methanol (50 mL) in a round-bottom flask.[2][5]
- Add a catalytic amount of concentrated sulfuric acid to the solution.[2][5]
- Heat the reaction mixture to reflux and maintain for 30 minutes.[2][5]
- After 30 minutes, cool the mixture to room temperature.[2][5]
- Remove the solvent (methanol) by concentration under reduced pressure.[2][5]
- To the resulting residue, add 30 mL of water.[2][5]
- Extract the aqueous layer with dichloromethane (3 x 20 mL).[2][5]
- Combine the organic layers and dry over anhydrous sodium sulfate.[2][5]

- Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the final product, **Methyl 2-(2-bromophenyl)acetate**, as a clear oil (Expected yield: ~99%).
[\[2\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)**Synthesis workflow for Methyl 2-(2-bromophenyl)acetate.**

Applications in Synthesis

Methyl 2-(2-bromophenyl)acetate serves as a key reagent in multi-step organic synthesis. Its most notable application is in the preparation of intermediates for pharmaceutical compounds.

- Asenapine Intermediate: It is used in the synthesis of 2,3,3a,12b-Tetrahydro Asenapine.[\[2\]](#)
This compound is a degradation product and synthetic precursor related to Asenapine, an antipsychotic drug that acts as a serotonin (5HT2) and dopamine (D2) receptor antagonist.[\[2\]](#)

Safety Information

Methyl 2-(2-bromophenyl)acetate is classified as an irritant. Standard laboratory safety precautions, including the use of personal protective equipment, are required when handling this chemical.

GHS Hazard Statement	Description
H315	Causes skin irritation [1]
H319	Causes serious eye irritation [1]
H335	May cause respiratory irritation [1]

Pictogram:

- GHS07 (Exclamation Mark)[\[2\]](#)

Precautionary Statements:

- Users should consult the full Safety Data Sheet (SDS) for detailed precautionary statements (e.g., P261, P280) and handling procedures.[\[1\]](#)

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References

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